Cas no 956204-53-8 (4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid)

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid is a synthetic organic compound featuring a benzoic acid core substituted with a methoxy group and a 4-nitro-1H-pyrazol-1-ylmethyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical research. The nitro group enhances electrophilic properties, facilitating further functionalization, while the pyrazole ring contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications. The compound’s stability under standard conditions ensures reliable handling in synthetic workflows. Its distinct chemical profile supports its use in developing novel bioactive molecules and specialty chemicals.
4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid structure
956204-53-8 structure
商品名:4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid
CAS番号:956204-53-8
MF:C12H11N3O5
メガワット:277.23284
MDL:MFCD06653192
CID:1987710
PubChem ID:4715121

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
    • 4-METHOXY-3-(4-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID
    • 956204-53-8
    • AKOS000312665
    • STK350421
    • DTXSID201196173
    • EN300-230357
    • 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid
    • MFCD06653192
    • 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzoic Acid
    • CS-0302230
    • 4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoicacid
    • BBL040412
    • 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid
    • MDL: MFCD06653192
    • インチ: InChI=1S/C12H11N3O5/c1-20-11-3-2-8(12(16)17)4-9(11)6-14-7-10(5-13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
    • InChIKey: SMTTWBNEGXXXDN-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 277.06987046Da
  • どういたいしつりょう: 277.06987046Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 110Ų

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-230357-0.1g
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
956204-53-8 95%
0.1g
$105.0 2024-06-20
Enamine
EN300-230357-1.0g
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
956204-53-8 95%
1.0g
$385.0 2024-06-20
Enamine
EN300-230357-5.0g
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
956204-53-8 95%
5.0g
$1115.0 2024-06-20
TRC
M266938-50mg
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
956204-53-8
50mg
$ 95.00 2022-06-04
Enamine
EN300-230357-0.25g
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
956204-53-8 95%
0.25g
$149.0 2024-06-20
Fluorochem
027747-5g
4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzoic acid
956204-53-8 95%
5g
£782.00 2022-03-01
TRC
M266938-10mg
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
956204-53-8
10mg
$ 50.00 2022-06-04
TRC
M266938-100mg
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
956204-53-8
100mg
$ 160.00 2022-06-04
Chemenu
CM314481-1g
4-Methoxy-3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoic acid
956204-53-8 95%
1g
$426 2021-08-18
Fluorochem
027747-250mg
4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzoic acid
956204-53-8 95%
250mg
£144.00 2022-03-01

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid 関連文献

Related Articles

  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acidに関する追加情報

Professional Introduction to 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid (CAS No. 956204-53-8)

4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid, identified by its CAS number 956204-53-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of both methoxy and nitro substituents, along with a pyrazole moiety, endows this molecule with unique chemical properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular structure of 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid consists of a benzoic acid core substituted at the 4-position with a methoxy group and at the 3-position with a methyl group linked to a 4-nitro-1H-pyrazole ring. This arrangement creates a multifunctional scaffold that can interact with various biological targets, making it an attractive scaffold for medicinal chemists. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in the development of prodrugs or bioactivatable compounds.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic benefits. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is a common pharmacophore in many bioactive molecules. Its ability to modulate enzyme activity and receptor binding has been extensively studied. In the context of 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid, the pyrazole ring may serve as a key interaction point with biological targets, contributing to its pharmacological activity.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The combination of methoxy and nitro groups provides opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, the nitro group can be reduced to an amine, opening up avenues for derivatization into amides or other nitrogen-containing heterocycles that are prevalent in biologically active compounds.

Recent studies have highlighted the importance of benzoic acid derivatives in drug development. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid suggest that it may share some of these properties, making it a valuable candidate for further exploration. Specifically, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups could influence its interaction with biological targets, potentially leading to novel mechanisms of action.

The synthesis of 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid involves multiple steps that require careful optimization to ensure high yield and purity. The key steps typically include the condensation of appropriate precursors to form the pyrazole ring, followed by functionalization at the benzoic acid core. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the desired substituents efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound and ensuring its structural integrity.

In terms of biological evaluation, 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid has shown promise in preliminary screenings as a potential lead compound for drug discovery. Its unique structure suggests that it may interact with enzymes or receptors involved in various disease pathways. For example, studies have indicated that benzoic acid derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of the pyrazole ring further enhances its potential as a therapeutic agent by providing additional interaction points with biological targets.

The nitro group in 4-Methoxy-3-(4-nitro-1H-pyrazol-1-yl)methylbenzoic Acid also offers intriguing possibilities for drug design. Nitroaromatic compounds have been extensively studied for their ability to undergo bioactivation via reduction to reactive intermediates that can covalently bind to biological targets. This bioactivatable property can be exploited to develop prodrugs that release active species within target tissues, enhancing therapeutic efficacy while minimizing systemic exposure.

Furthermore, the methoxy group provides stability to the molecule while allowing for further derivatization. Methoxylated aromatic compounds are known for their metabolic stability and favorable pharmacokinetic profiles, making them suitable candidates for oral administration. The combination of these structural features makes 4-Methoxy-3-(4-nitro-1H-pyrazol-1-ylmethylbenzoic Acid an attractive scaffold for developing novel therapeutics.

The field of medicinal chemistry continues to evolve rapidly, with new methodologies and technologies emerging that enable more efficient and targeted drug discovery processes. Computational chemistry and artificial intelligence (AI) are increasingly being used to predict the biological activity of molecules before they are synthesized in the laboratory. These tools can help identify promising candidates like 4-Methoxy-3-(4-nitro-1H-pyrazol-methylbenzoic Acid) (CAS No. 95620453) based on their structural features alone.

In conclusion, 4-Methoxy - 3 - ( - nit ro - - H - py ra z ol - - 1 - yl ) m eth ylm e th yl b en z o ic A c id is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research . Its unique combination of substituents , including methoxy , nit ro , and p y ra z o le m o i e ts , makes it an intriguing candidate f or further exploration i n d rug d is co v ery . T he p re s e n ce o f b en z o ic ac id deri v ati ves i n m ed ic i n e ha s b een w ell - d o cumented , an d t his c om p o u n d s h o u l d b e c o n s i d e red f or i t s p o t e n t i al t h erapeut ic b en efits . W ith t he c o n tin u i ng e volv ing r esearc h i n t h i s f i eld , i t i s e x p ect ed t hat n e w m e c hani sm s o f acti on w ill b e d isco vered , p rovi di ng n e w h op es f or t herapies . p>

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd